molecular formula C14H19BrN2O2 B13753207 2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone

2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone

Cat. No.: B13753207
M. Wt: 327.22 g/mol
InChI Key: TVKOCPRAICNFLQ-UHFFFAOYSA-N
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Description

The compound 2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone features a 4-bromophenyl group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a 2-hydroxyethyl group. This structure combines aromatic, ketonic, and piperazinyl elements, making it a versatile scaffold for pharmacological and synthetic applications.

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

2-(4-bromophenyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H19BrN2O2/c15-13-3-1-12(2-4-13)11-14(19)17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-11H2

InChI Key

TVKOCPRAICNFLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone typically involves the reaction of 4-bromobenzaldehyde with 1-(2-hydroxyethyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-bromophenyl)-1-[4-(2-oxoethyl)-1-piperazinyl]-ethanone.

    Reduction: Formation of 2-(phenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone.

    Substitution: Formation of 2-(4-substituted phenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects in various conditions:

  • CNS Disorders : Research indicates that derivatives of piperazine, including this compound, may exhibit neuroprotective properties. Studies suggest potential applications in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .
  • Metabolic Disorders : The compound's structure suggests it may inhibit enzymes related to metabolic syndromes, including type 2 diabetes and obesity. Its pharmacological profile is being studied to assess efficacy in modulating metabolic pathways .

Anticancer Research

There is ongoing research into the anticancer properties of compounds similar to 2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone:

  • Androgen Receptor Modulation : Studies have shown that piperazine derivatives can inhibit androgen receptor function in castration-resistant prostate cancer cells. This opens avenues for developing targeted therapies against resistant cancer types .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other biologically active molecules:

  • Drug Development : Its unique structure allows for modifications that can lead to new drug candidates with enhanced efficacy and specificity. The versatility of the piperazine moiety is particularly valuable in drug design .

Case Study 1: Neuroprotective Effects

A study published in the journal Endocrinology explored the neuroprotective effects of various piperazine derivatives, highlighting their potential use in treating Alzheimer's disease. The findings suggested that compounds similar to 2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone could enhance cognitive function through modulation of neurotransmitter systems .

Case

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Ethanone Derivatives

Piperazine derivatives are common in drug design due to their conformational flexibility and ability to interact with biological targets. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/Reference) Molecular Weight Phenyl Substituent Piperazine Substituent Additional Features Key Data/Findings
Target Compound ~297.19 (calc*) 4-Bromo 2-Hydroxyethyl None Hydroxyethyl enhances solubility; no bioactivity data provided
2-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone (349430-56-4) 297.19 4-Bromo Methyl None Methyl group reduces polarity; used in synthetic intermediates
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (439939-70-5) 457.31 4-Bromo (phenoxy) Sulfonyl (4-fluorophenyl) Phenoxy, sulfonyl Sulfonyl group increases metabolic stability; potential antimicrobial activity
2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-[4-(phenylsulfanyl)phenyl]ethanone dihydrochloride 429.40 Phenylsulfanyl 2-Hydroxyethyl Dihydrochloride salt Enhanced water solubility due to salt formation; structural analog with sulfur substitution
1-(4-Bromophenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone (397276-25-4) N/A 4-Bromo None (triazole-thio linker) Triazole, phenoxy-methyl Complex heterocyclic system; potential antiproliferative activity

*Note: Exact molecular weight of the target compound is inferred from analogs in .

Key Structural Variations and Implications

Piperazine Substituents :

  • Hydroxyethyl vs. Methyl : The hydroxyethyl group (target compound) improves hydrophilicity compared to methyl (349430-56-4), which may influence blood-brain barrier penetration or renal clearance .
  • Sulfonyl Groups : The sulfonyl-piperazine analog (439939-70-5) exhibits higher molecular weight and metabolic stability, often critical for prolonged drug action .

Phenyl Modifications: Bromophenyl vs. Phenylsulfanyl: Bromine’s electronegativity enhances aromatic stacking, while phenylsulfanyl introduces sulfur-based reactivity (e.g., glutathione interactions) .

Heterocyclic Additions :

  • Triazole (397276-25-4) and tetrazole () derivatives introduce nitrogen-rich rings, enhancing hydrogen-bonding and metal coordination capabilities .

Biological Activity

2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine moiety, which is known for its diverse biological activities. The presence of the bromophenyl group may enhance its lipophilicity and biological interactions.

Research indicates that compounds with piperazine structures often exhibit various mechanisms of action, including:

  • Anticancer Activity : Piperazine derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds similar to 2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone have shown cytotoxic effects against various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .
  • Cholinesterase Inhibition : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmitter regulation. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties : The antibacterial activities of similar compounds have been documented, indicating potential use in treating infections. The mechanism often involves disruption of bacterial cell wall synthesis or function .

Anticancer Studies

A recent study demonstrated that a related piperazine derivative exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in terms of apoptosis induction . This suggests that 2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone may possess similar or enhanced anticancer properties.

Cholinesterase Inhibition

In a comparative analysis, derivatives containing the piperazine structure were found to effectively inhibit AChE and BuChE. The binding affinity was attributed to the structural features of the piperazine ring, which facilitates interaction with the active sites of these enzymes .

Antimicrobial Activity

The compound's analogs have shown promising results against various bacterial strains, with studies indicating enhanced activity due to specific functional groups attached to the piperazine core. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Case Studies

StudyFindings
Study 1Significant cytotoxicity against cancer cell linesSupports potential use in cancer therapy
Study 2Effective inhibition of AChE and BuChESuggests application in neurodegenerative disease treatment
Study 3Antibacterial activity against Gram-positive bacteriaIndicates potential for new antibiotic development

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